molecular formula C26H24FNO B1673189 (5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone CAS No. 914458-26-7

(5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Cat. No.: B1673189
CAS No.: 914458-26-7
M. Wt: 385.5 g/mol
InChI Key: WYNZPDDTQGVCLZ-UHFFFAOYSA-N
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Description

JWH-307, also known as 5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-ylmethanone, is a synthetic cannabinoid that acts as an agonist at both the cannabinoid receptor 1 and cannabinoid receptor 2. It was discovered by John W. Huffman and is used primarily in scientific research. JWH-307 is known for its analgesic properties and has been detected in synthetic cannabis products .

Mechanism of Action

JWH-307, also known as (5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, is a synthetic cannabinoid that has been used in scientific research .

Target of Action

JWH-307 acts as a cannabinoid agonist at both the CB1 and CB2 receptors . It is somewhat selective for the CB2 subtype, with a Ki of 7.7 nM at CB1 vs 3.3 nM at CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

As an agonist, JWH-307 binds to the CB1 and CB2 receptors, mimicking the action of endogenous cannabinoids. This binding triggers a series of intracellular events, leading to changes in the cellular activity .

Biochemical Pathways

This can result in a wide range of downstream effects, potentially influencing processes such as pain perception, inflammation, and mood regulation .

Pharmacokinetics

A pilot study was performed to study the main metabolic reactions of jwh-307 and other synthetic cannabinoids . More research is needed to fully understand the ADME properties of JWH-307 and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of JWH-307’s action are likely to be diverse, given the wide range of physiological processes regulated by the endocannabinoid system. As a cannabinoid receptor agonist, JWH-307 may have analgesic effects, potentially influencing pain perception .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH-307 involves the reaction of 1-pentyl-1H-pyrrole-3-carboxylic acid with 2-fluorobenzoyl chloride to form the intermediate 5-(2-fluorophenyl)-1-pentyl-1H-pyrrole-3-carboxylic acid chloride. This intermediate is then reacted with naphthalene-1-ylmethanone to yield JWH-307. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of JWH-307 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

JWH-307 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of JWH-307 .

Scientific Research Applications

JWH-307 is widely used in scientific research for its cannabinoid receptor agonist properties. It is used to study the effects of cannabinoid receptor activation in various biological systems. Research applications include:

Comparison with Similar Compounds

JWH-307 is part of the naphthoylpyrrole class of synthetic cannabinoids. Similar compounds include:

    JWH-018: Another synthetic cannabinoid with a similar structure but different substituents.

    JWH-250: A phenylacetylindole with similar cannabinoid receptor affinity.

    AM-2201: A fluorinated synthetic cannabinoid with high potency.

JWH-307 is unique due to its specific substitution pattern and higher selectivity for cannabinoid receptor 2 compared to other similar compounds .

Properties

IUPAC Name

[5-(2-fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO/c1-2-3-8-16-28-18-20(17-25(28)23-13-6-7-15-24(23)27)26(29)22-14-9-11-19-10-4-5-12-21(19)22/h4-7,9-15,17-18H,2-3,8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNZPDDTQGVCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C=C1C2=CC=CC=C2F)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60581542
Record name [5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914458-26-7
Record name JWH 307
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914458-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-307
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-307
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06QTR14ONW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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